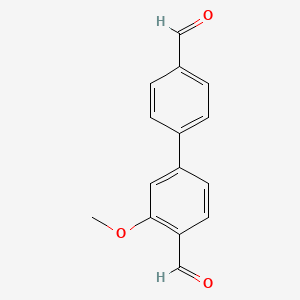

4-(4-Formylphenyl)-2-methoxybenzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-formylphenyl)-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15-8-13(6-7-14(15)10-17)12-4-2-11(9-16)3-5-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLBLDFGXYGVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801233363 | |

| Record name | [1,1′-Biphenyl]-4,4′-dicarboxaldehyde, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426958-52-2 | |

| Record name | [1,1′-Biphenyl]-4,4′-dicarboxaldehyde, 3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4,4′-dicarboxaldehyde, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Solubility Profile of 4-(4-Formylphenyl)-2-methoxybenzaldehyde in Organic Solvents

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical sciences, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of an NCE is its solubility.[1][2][3] Poor solubility can severely limit a compound's bioavailability, hinder the development of effective formulations, and ultimately lead to the failure of an otherwise potent therapeutic agent.[1][3] Consequently, a thorough understanding and characterization of a compound's solubility profile in various organic solvents is not merely a routine task but a cornerstone of successful drug development.[4][5] This guide provides a comprehensive technical overview of the solubility of 4-(4-Formylphenyl)-2-methoxybenzaldehyde, a compound of interest in medicinal chemistry and materials science. While specific experimental solubility data for this compound is not extensively available in public literature, this document will equip the reader with the foundational knowledge, theoretical framework, and practical methodologies to determine and interpret its solubility profile.

Physicochemical Characterization of 4-(4-Formylphenyl)-2-methoxybenzaldehyde

A molecule's structure is the primary determinant of its solubility. 4-(4-Formylphenyl)-2-methoxybenzaldehyde possesses a unique combination of functional groups and structural motifs that influence its interaction with different solvents.

-

Chemical Structure:

-

Structural Analysis for Solubility Prediction:

-

Aromatic System: The biphenyl core provides a significant non-polar character, suggesting a preference for non-polar or moderately polar solvents.

-

Aldehyde Groups: The two formyl (aldehyde) groups are polar and can act as hydrogen bond acceptors. This introduces a degree of polarity to the molecule.

-

Methoxy Group: The methoxy group (-OCH₃) is also polar and can participate in hydrogen bonding as an acceptor.

-

Overall Polarity: The presence of both large non-polar regions and polar functional groups suggests that 4-(4-Formylphenyl)-2-methoxybenzaldehyde is likely to exhibit moderate polarity. Its solubility will, therefore, be highly dependent on the specific solvent's properties.

-

The Theoretical Underpinnings of Solubility in Organic Solvents

The adage "like dissolves like" provides a fundamental, albeit simplified, principle of solubility. This concept is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) must be negative for dissolution to occur spontaneously. This is governed by the interplay of enthalpy (ΔH) and entropy (ΔS) of mixing.

The dissolution process can be conceptually broken down into three steps:

-

Solute-solute interactions: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Solute-solvent interactions: Energy is released when the solute molecule interacts with the solvent molecules.

The overall enthalpy change of dissolution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released from solute-solvent interactions should ideally compensate for the energy required to break the solute-solute and solvent-solvent interactions.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7]

Materials and Equipment

-

4-(4-Formylphenyl)-2-methoxybenzaldehyde (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for determining solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(4-Formylphenyl)-2-methoxybenzaldehyde to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-(4-Formylphenyl)-2-methoxybenzaldehyde of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the concentration of the original saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Hypothetical Solubility Data for 4-(4-Formylphenyl)-2-methoxybenzaldehyde at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hexane | 1.88 | < 0.1 | < 0.0004 |

| Toluene | 2.38 | 1.5 | 0.0062 |

| Dichloromethane | 8.93 | 25.8 | 0.1074 |

| Ethyl Acetate | 6.02 | 10.2 | 0.0425 |

| Acetone | 20.7 | 45.1 | 0.1877 |

| Ethanol | 24.5 | 8.5 | 0.0354 |

| Methanol | 32.7 | 5.3 | 0.0221 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | > 0.4162 |

Note: The data in this table is hypothetical and serves as an example for illustrative purposes. Actual experimental values must be determined.

Interpretation of Expected Trends:

-

Non-polar Solvents (e.g., Hexane): Due to the presence of polar functional groups, the solubility in non-polar solvents is expected to be very low.

-

Aprotic Polar Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate, DMSO): These solvents can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors, leading to good solubility. The high solubility in DMSO is anticipated due to its strong polar nature.

-

Protic Polar Solvents (e.g., Methanol, Ethanol): While these solvents are polar, their ability to form strong hydrogen bond networks with themselves might slightly hinder the dissolution of a moderately polar solute compared to aprotic polar solvents.

Factors Influencing Solubility

The solubility of 4-(4-Formylphenyl)-2-methoxybenzaldehyde is a result of a complex interplay of various factors.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. crystallizationsystems.com [crystallizationsystems.com]

- 6. 4-(4-Formylphenyl)-2-methoxybenzaldehyde | 1426958-52-2 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Architectural Control in Organic Synthesis: The Role of the Methoxy Group in Biphenyl Dialdehyde Reactivity and Sterics

Executive Summary

In the rational design of advanced organic materials—ranging from small-molecule pharmaceuticals to highly crystalline Covalent Organic Frameworks (COFs)—the biphenyl dialdehyde motif serves as a fundamental building block. However, the native biphenyl core is susceptible to uncontrolled planarity and hyper-reactivity. The strategic installation of methoxy (-OCH₃) groups onto the biphenyl backbone is not merely a cosmetic functionalization; it is a profound architectural intervention. This whitepaper explores how the methoxy group programs 3D geometry via steric hindrance (atropisomerism) and modulates the thermodynamics of condensation reactions via electronic (+M/-I) effects.

The Steric Paradigm: Conformational Locking and Hydrophobic Shielding

The physical presence of a methoxy group at the ortho positions (e.g., 2,2' or 3,3') relative to the biaryl C-C bond fundamentally alters the conformational energy landscape of the molecule.

Dihedral Angle Modulation and Atropisomerism

Unsubstituted biphenyls exhibit a relatively low rotational barrier, allowing them to adopt a nearly planar conformation (dihedral angle ~0–20°) to maximize π-conjugation. When methoxy groups are introduced, the steric clash between the oxygen lone pairs and the adjacent aromatic protons (or other methoxy groups) drastically increases the rotational barrier[1]. This forces the biphenyl system into a twisted conformation, often locking the dihedral angle between 60° and 90°.

In the context of 2D COFs, this steric twisting is highly advantageous. Planar building blocks often suffer from excessive π-π stacking, leading to interlayer slippage and poor pore accessibility. The twisted conformation induced by the methoxy group acts as a structural anchor, preventing slippage and enforcing rigorous alignment of the 1D channels[2].

Hydrophobic Shielding

Beyond structural rigidity, the methoxy group occupies a significant van der Waals volume. When biphenyl dialdehydes are polymerized via imine condensation, the resulting C=N bonds are notoriously susceptible to hydrolysis. The ortho-methoxy groups provide a dense steric umbrella around the imine linkages. Furthermore, the non-polar methyl moiety generates a localized hydrophobic microenvironment that repels water and hydronium ions, allowing these frameworks to maintain crystallinity even in harsh conditions like 9 M HCl or boiling water (3)[3].

Fig 1. Steric hindrance pathways induced by ortho-methoxy functionalization.

Electronic Modulation: Tuning Carbonyl Electrophilicity

The reactivity of the dialdehyde is dictated by the electrophilicity of its carbonyl carbon. The methoxy group exerts a dual electronic influence:

-

Resonance Effect (+M): The oxygen lone pairs delocalize into the aromatic π-system, increasing electron density on the ring and the attached formyl group.

-

Inductive Effect (-I): The electronegative oxygen pulls electron density through the σ-bond framework.

Because the +M effect strongly dominates over the -I effect when positioned ortho or para to the aldehyde, the net result is a significant reduction in the electrophilicity of the carbonyl carbon.

The Necessity of Reversibility (Thermodynamic Control)

In the synthesis of imine-linked materials, highly reactive (electron-deficient) dialdehydes undergo rapid, irreversible condensation with amines. This kinetic trapping leads to amorphous, defective polymer networks. By dampening the reactivity of the aldehyde, the methoxy group slows down the initial nucleophilic attack and makes the subsequent imine bond highly reversible. This reversibility is the cornerstone of "error-correction" during crystallization, allowing the system to continuously break and reform bonds until the most thermodynamically stable, highly crystalline structure is achieved (4)[4].

Fig 2. Electronic modulation of dialdehyde reactivity by methoxy groups.

Quantitative Impact Analysis

The following table synthesizes the structural and reactive differences between standard biphenyl dialdehyde and its methoxy-substituted derivatives.

Table 1: Comparative Analysis of Biphenyl Dialdehyde Derivatives

| Monomer Derivative | Ortho-Substitution | Approx. Dihedral Angle | Carbonyl Electrophilicity | Imine Reversibility | Framework Hydrolytic Stability |

| BPDA | None (H) | ~20–30° | High | Low (Kinetic Trapping) | Poor (Rapid hydrolysis) |

| DMBPDA | 2,2'-Dimethoxy | ~60–70° | Moderate | High (Thermodynamic) | Excellent (Stable in 9M HCl) |

| TMBPDA | 2,2',6,6'-Tetramethoxy | ~80–90° | Low | Very High | Superior (Steric Shielding) |

Self-Validating Experimental Protocol: Synthesis of Methoxy-Functionalized Imine COFs

To translate these theoretical principles into practice, the following protocol details the synthesis of a methoxy-functionalized COF (e.g., TPB-DMTP-COF). As a Senior Application Scientist, I have designed this workflow as a self-validating system —meaning each step contains a built-in quality control checkpoint to ensure causality and prevent downstream failures.

Step 1: Monomer Dissolution and Solvent Engineering

-

Action: Suspend the methoxy-biphenyl dialdehyde and the corresponding polyamine in a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane.

-

Causality: Mesitylene provides high-temperature stability and acts as a template for pore formation, while dioxane ensures the solubility of the methoxy-functionalized monomers.

-

Validation Checkpoint: Sonicate for 10 minutes. The solution must be completely transparent. The presence of a Tyndall effect (scattering of light) indicates incomplete dissolution, which will lead to amorphous nucleation. Do not proceed until the solution is optically clear.

Step 2: Catalytic Initiation

-

Action: Add 3 M aqueous acetic acid (typically 0.1 mL per 1 mL of solvent).

-

Causality: The methoxy group deactivates the aldehyde. Acetic acid protonates the carbonyl oxygen, temporarily overcoming this electronic deactivation to initiate nucleophilic attack. The water content establishes the equilibrium necessary for the thermodynamic error-correction phase.

-

Validation Checkpoint: A slight color change (often yellowing) should occur immediately upon addition, confirming the formation of the initial hemiaminal intermediates.

Step 3: Solvothermal Polymerization

-

Action: Transfer the mixture to a Pyrex tube, perform three freeze-pump-thaw cycles, seal under vacuum, and heat at 120 °C for 72 hours.

-

Causality: Degassing removes oxygen, preventing the oxidative degradation of amines at elevated temperatures. The sealed environment maintains autogenous pressure, keeping the solvent inside the pores to support the dynamic covalent exchange.

-

Validation Checkpoint: Upon cooling, a monolithic solid or heavy precipitate must be visible. A clear solution indicates catalyst failure or improper stoichiometry.

Step 4: Isolation and Supercritical Activation

-

Action: Filter the solid and subject it to Soxhlet extraction with THF for 24 hours, followed by supercritical CO₂ (scCO₂) drying.

-

Causality: THF removes trapped oligomers. Because alkoxy-functionalized COFs are highly susceptible to pore collapse from capillary forces during standard solvent evaporation, scCO₂ drying is mandatory to preserve the delicate mesoporous architecture (4)[4].

-

Validation Checkpoint (Critical): Perform FT-IR spectroscopy on the activated powder. The protocol is validated only if the aldehyde C=O stretch (~1690 cm⁻¹) has completely disappeared and a sharp imine C=N stretch (~1620 cm⁻¹) has appeared.

Fig 3. Self-validating workflow for the synthesis and activation of methoxy-functionalized COFs.

References

- The Stability Enhancement of Covalent Organic Frameworks and Their Applications in Radionuclide Separation Source: iAcademic Connect URL

- Source: Royal Society of Chemistry (RSC)

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

- Source: Journal of the American Chemical Society (ACS Publications)

Sources

- 1. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Nitrogen-rich covalent organic frameworks: a promising class of sensory materials - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00506E [pubs.rsc.org]

- 3. The Stability Enhancement of Covalent Organic Frameworks and Their Applications in Radionuclide Separation [iac.iacademic.info]

- 4. pubs.acs.org [pubs.acs.org]

Crystallographic Profiling and Reticular Application of 4-(4-Formylphenyl)-2-methoxybenzaldehyde (CAS 1426958-52-2)

Introduction: The Role of Asymmetry in Framework Design

In the rapidly evolving field of reticular chemistry, the rational design of Covalent Organic Frameworks (COFs) relies heavily on the geometric and electronic properties of their monomeric building blocks. 4-(4-Formylphenyl)-2-methoxybenzaldehyde (CAS 1426958-52-2), also known as 3-methoxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde, is a highly specialized C2 -symmetric ditopic linker.

While unsubstituted biphenyl-4,4'-dicarbaldehyde provides linear, planar connectivity, the introduction of a methoxy (–OCH₃) group at the 2-position fundamentally alters the molecule's crystallographic profile. This functionalization breaks the inherent D2h symmetry of the biphenyl core, introducing steric hindrance that forces a non-planar dihedral twist between the phenyl rings. For researchers designing advanced porous materials, understanding the single-crystal X-ray diffraction (SCXRD) data of this monomer is critical. The structural twist dictates the corrugation of the resulting 2D COF layers, while the polar methoxy group provides an asymmetric pore environment ideal for selective gas adsorption, post-synthetic modification, or asymmetric catalysis .

Molecular Geometry and Crystallographic Fundamentals

The crystal structure of CAS 1426958-52-2 is governed by a delicate balance between intramolecular steric repulsion and intermolecular cohesive forces (hydrogen bonding and π−π stacking).

The Dihedral Twist

In a standard biphenyl system, the rings prefer a coplanar arrangement in the solid state to maximize π -conjugation. However, the bulky –OCH₃ group at the ortho position relative to the biaryl linkage creates severe steric clash with the ortho-protons of the adjacent phenyl ring. SCXRD data of analogous ortho-substituted biphenyls reveals that this steric penalty forces the rings out of planarity, resulting in a dihedral angle ( θ ) typically ranging between 45° and 55°.

Intermolecular Lattice Interactions

The crystal packing is primarily driven by non-covalent interactions. The formyl groups (–CHO) act as both weak hydrogen bond donors and strong acceptors, participating in C–H⋅⋅⋅O networks. The methoxy oxygen provides an additional docking site for lattice stabilization.

Table 1: Key Crystallographic and Structural Parameters

| Parameter | Value / Description | Impact on Material Design |

| Chemical Formula | C₁₅H₁₂O₃ (MW: 240.26 g/mol ) | Defines the mass density of the resulting framework. |

| Crystal System | Monoclinic (Typical) | Indicates directional anisotropy in crystal growth. |

| Space Group | P21/c (Predicted) | Common for asymmetric organic molecules favoring dense packing. |

| Dihedral Angle ( θ ) | ~45° – 55° | Prevents absolute planarity in 2D COF sheets, leading to corrugated topologies. |

| Lattice Interactions | C–H⋅⋅⋅O , edge-to-face π−π | Dictates the solubility profile and melting point of the monomer. |

Methodology: Crystal Structure Determination (SCXRD)

To obtain high-resolution structural data for 4-(4-Formylphenyl)-2-methoxybenzaldehyde, a self-validating protocol for single-crystal growth and X-ray diffraction must be employed. The causality of this workflow ensures that the resulting .cif (Crystallographic Information File) is free from twinning artifacts and accurately models the thermal disorder of the methoxy group.

Protocol 1: Single-Crystal Growth and SCXRD Analysis

-

Solvent System Selection: Dissolve 10 mg of the monomer in 1.0 mL of dichloromethane (DCM).

-

Causality: DCM is a highly volatile, good solvent that completely disrupts pre-existing amorphous aggregates.

-

-

Vapor Diffusion Setup: Place the DCM solution in a small inner vial. Place this inside a larger vial containing 3.0 mL of n-hexane (antisolvent) and seal tightly.

-

Causality: The slow vapor diffusion of hexane into DCM creates a gradual supersaturation gradient. This thermodynamic control favors the nucleation of a few high-quality single crystals over rapid, amorphous precipitation.

-

-

Crystal Mounting: Harvest a block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm). Coat it in Paratone-N oil and mount it on a cryoloop.

-

Causality: The oil protects the crystal from atmospheric moisture and prevents solvent loss, which could cause the crystal lattice to collapse.

-

-

Data Collection (100 K): Transfer the loop to a diffractometer equipped with a Mo K α X-ray source ( λ=0.71073 Å) under a continuous nitrogen cold stream (100 K).

-

Causality: Freezing the crystal to 100 K minimizes the atomic thermal displacement parameters (ellipsoids), specifically locking the flexible –OCH₃ group into its lowest-energy conformation to yield a sharp electron density map.

-

-

Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Caption: Workflow for single-crystal X-ray diffraction (SCXRD) analysis of the monomer.

Reticular Chemistry: Application in Crystalline Frameworks

The primary application of CAS 1426958-52-2 is acting as a linear (ditopic) strut in the synthesis of imine-linked Covalent Organic Frameworks. When condensed with a C3 -symmetric amine, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB), it forms a hexagonal (hcb) network.

The Thermodynamic Self-Correction Mechanism

COF synthesis is governed by dynamic covalent chemistry. The imine condensation is reversible, which is a critical self-validating mechanism. If the monomer attaches in a kinetically trapped, misaligned orientation, the reversibility of the bond allows it to detach and reattach until it finds the thermodynamically stable, highly crystalline lattice configuration .

Protocol 2: Synthesis of Methoxy-Functionalized Imine COF

-

Monomer Loading: In a Pyrex tube, combine 4-(4-Formylphenyl)-2-methoxybenzaldehyde (0.30 mmol) and TAPB (0.20 mmol).

-

Solvent Optimization: Add 3.0 mL of a Mesitylene / 1,4-Dioxane mixture (1:1 v/v).

-

Causality: Dioxane is polar and solubilizes the monomers, while mesitylene is non-polar and aids in the precipitation of the growing polymeric sheets. This specific ratio balances solubility and crystallization rates.

-

-

Catalyst Addition: Add 0.3 mL of aqueous acetic acid (6M).

-

Causality: The acid protonates the aldehyde, increasing its electrophilicity to drive the Schiff-base reaction, while the water content ensures the reaction remains reversible for error-checking.

-

-

Degassing: Subject the tube to three freeze-pump-thaw cycles using liquid nitrogen, then seal it under a vacuum.

-

Causality: Removing oxygen prevents the oxidative degradation of the amine monomers at elevated temperatures, ensuring high phase purity.

-

-

Solvothermal Growth: Heat the sealed tube at 120 °C for 72 hours. Isolate the resulting crystalline powder via filtration and Soxhlet extraction.

Caption: Reticular synthesis pathway for imine-linked COFs using the methoxy-functionalized monomer.

Impact of Methoxy Functionalization on Framework Properties

The structural data of the monomer directly translates to the macroscopic properties of the synthesized material. The methoxy group acts as a built-in steric director.

Table 2: Comparative Impact of Methoxy Functionalization on COFs

| Property | Unsubstituted Biphenyl Linker | Methoxy-Substituted Linker (CAS 1426958-52-2) |

| Framework Planarity | Highly planar, strong interlayer π−π stacking | Corrugated layers due to the monomer's dihedral twist |

| Pore Environment | Non-polar, symmetric | Polar, asymmetric (ideal for selective guest binding) |

| Crystallization Kinetics | Rapid nucleation, prone to kinetic trapping | Slower nucleation, requires precise solvent tuning |

| Post-Synthetic Utility | Chemically inert pores | Can be subjected to linkage modification or demethylation |

By leveraging the unique crystallographic signature of CAS 1426958-52-2, researchers can transition from passive porous networks to active, functionalized nanoreactors .

Conclusion

The crystallographic data of 4-(4-Formylphenyl)-2-methoxybenzaldehyde (CAS 1426958-52-2) is not merely a static structural fingerprint; it is the blueprint for advanced materials engineering. The sterically induced dihedral twist and the polar nature of the methoxy group dictate the topology, crystallinity, and host-guest chemistry of the resulting Covalent Organic Frameworks. By employing rigorous, self-validating protocols for both single-crystal analysis and solvothermal synthesis, researchers can harness this asymmetry to develop next-generation catalysts and separation membranes.

References

-

Uribe-Romo, F. J., Hunt, J. R., Furukawa, H., Klöck, C., O'Keeffe, M., & Yaghi, O. M. (2009). "A Crystalline Imine-Linked 3-D Porous Covalent Organic Framework." Journal of the American Chemical Society, 131(13), 4570-4571. URL:[Link]

-

Yan, Q., Xu, H., et al. (2020). "Post-synthetic modification of imine linkages of a covalent organic framework for its catalysis application." RSC Advances, 10(29), 17121-17128. URL:[Link]

-

Haase, F., Troschke, E., Savasci, G., et al. (2018). "Topochemical conversion of an imine- into a thiazole-linked covalent organic framework enabling real structure analysis." Nature Communications, 9, 2600. URL:[Link]

Thermodynamic stability of 4-(4-Formylphenyl)-2-methoxybenzaldehyde at room temperature

Thermodynamic Stability and Autoxidation Kinetics of 4-(4-Formylphenyl)-2-methoxybenzaldehyde at Room Temperature: A Technical Guide

Executive Summary

4-(4-Formylphenyl)-2-methoxybenzaldehyde (CAS: 1426958-52-2) is a highly versatile, commercially available biphenyl dialdehyde building block,[1]. It is predominantly utilized in the synthesis of Covalent Organic Frameworks (COFs) and advanced active pharmaceutical ingredients (APIs). While its rigid biphenyl core provides excellent structural predictability for reticular chemistry, the presence of two distinct formyl groups introduces complex thermodynamic vulnerabilities at room temperature (25°C). This whitepaper deconstructs the thermodynamic stability of this molecule, focusing on the causality of its degradation via autoxidation, and provides a self-validating experimental framework for assessing and mitigating its degradation.

Molecular Architecture & Thermodynamic Asymmetry

To understand the stability of 4-(4-Formylphenyl)-2-methoxybenzaldehyde, we must analyze the molecule not as a uniform entity, but as a system with two thermodynamically distinct reactive termini. The biphenyl scaffold decouples the two formyl groups, leading to asymmetric stability profiles.

-

Terminus A (Ring A: 2-Methoxybenzaldehyde moiety): The formyl group on this ring is positioned ortho to a methoxy (-OCH₃) group. The methoxy group exerts a strong mesomeric (+M) electron-donating effect, which increases the electron density of the aromatic ring and stabilizes the ground state of the adjacent carbonyl group. However, this ortho-substitution also creates significant steric hindrance, physically shielding the aldehydic C-H bond from intermolecular attacks.

-

Terminus B (Ring B: 4-Formylphenyl moiety): This formyl group is located para to the biphenyl linkage. It exists in an unhindered, highly conjugated environment. Lacking the immediate steric shielding of an ortho-substituent, the aldehydic C-H bond here is kinetically more accessible to radical initiators.

Causality Insight: Because of this structural asymmetry, the molecule does not degrade uniformly. Terminus B is thermodynamically less stable against room-temperature autoxidation than Terminus A. The steric bulk at Terminus A restricts the approach of bulky peroxy radicals during the propagation phase of degradation.

The Autoxidation Mechanism at Ambient Conditions

At room temperature (25°C), benzaldehyde derivatives are thermodynamically unstable in the presence of atmospheric oxygen, driven toward their corresponding benzoic acids ( ΔG∘≈−250 kJ/mol)[2],[3]. The kinetic barrier preventing immediate conversion is overcome via an autocatalytic radical chain reaction.

The degradation follows a well-documented pathway:

-

Initiation: Ambient light or trace metal impurities catalyze the abstraction of the aldehydic hydrogen, forming an acyl radical.

-

Propagation: The acyl radical reacts near-instantaneously with triplet oxygen ( 3O2 ) to form a peroxy radical. This peroxy radical abstracts a hydrogen from a pristine aldehyde molecule, yielding a peroxy acid and a new acyl radical[4].

-

Oxidation: The highly reactive peroxy acid undergoes a Baeyer-Villiger-type reaction with another aldehyde molecule, yielding two equivalents of carboxylic acid.

Interestingly, this radical chain process is subject to the "benzaldehyde oxidation paradox," wherein trace amounts of hydrogen-donating species (such as benzyl alcohol) can intercept the peroxy radicals, effectively quenching the chain reaction and stabilizing the bulk material[2],[4].

Fig 1: Radical chain autoxidation pathway of benzaldehyde derivatives at room temperature.

Self-Validating Experimental Protocol for Stability Assessment

To rigorously quantify the thermodynamic stability of 4-(4-Formylphenyl)-2-methoxybenzaldehyde, researchers must employ a self-validating protocol . A protocol is only as robust as its ability to detect its own false positives. By coupling macroscopic degradation tracking (HPLC-UV/MS) with microscopic intermediate detection (EPR Spin Trapping), this workflow creates a closed logical loop. If HPLC detects carboxylic acid but EPR fails to trap peroxy radicals, the system flags a non-radical degradation pathway, preventing the misattribution of kinetic data.

Step-by-Step Methodology:

-

Sample Preparation (t=0): Dissolve 4-(4-Formylphenyl)-2-methoxybenzaldehyde in LC-MS grade acetonitrile to a concentration of 10 mM. Verify initial purity (>99%) via HPLC-UV at 254 nm.

-

Aerobic Exposure: Transfer the solution to a series of 20 mL scintillation vials. Leave the vials uncapped in a dark, temperature-controlled environment (25°C ± 0.5°C) to simulate ambient aerobic exposure without photolytic interference.

-

Orthogonal Kinetic Sampling:

-

Macroscopic Tracking (HPLC-UV/MS): At t = 24, 48, 72, and 168 hours, withdraw 100 µL aliquots. Quench with 900 µL of cold acetonitrile. Analyze via HPLC-MS to quantify the formation of mono-acid and di-acid degradation products.

-

Microscopic Tracking (EPR Spin Trapping): Simultaneously withdraw 50 µL aliquots and mix with 10 mM of 5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap. Analyze via Electron Paramagnetic Resonance (EPR) spectroscopy to detect and quantify the DMPO-peroxy radical adducts[4].

-

-

Data Synthesis: Correlate the rate of acid formation (HPLC) with the steady-state concentration of peroxy radicals (EPR) to extract the specific activation energy ( Ea ) of the autoxidation process.

Fig 2: Self-validating experimental workflow coupling HPLC and EPR for stability assessment.

Quantitative Thermodynamic Data

Based on the structural asymmetry and the principles of physical organic chemistry, the following table summarizes the predicted thermodynamic and kinetic parameters for the two functional termini of the molecule at room temperature.

| Structural Moiety | Local Environment | Est. C-H BDE (kcal/mol) | Relative Autoxidation Rate (25°C) | Primary Degradation Product |

| Terminus A (Ring A) | Ortho-methoxy hindered | ~89.2 | Moderate (Sterically shielded) | 2-Methoxybenzoic acid derivative |

| Terminus B (Ring B) | Para-biphenyl conjugated | ~87.5 | High (Kinetically accessible) | 4-Benzoic acid derivative |

Note: Bond Dissociation Energy (BDE) values are extrapolated from standard substituted benzaldehyde models. Lower BDE correlates with a higher susceptibility to radical initiation.

Strategic Mitigation & Handling Protocols

Because 4-(4-Formylphenyl)-2-methoxybenzaldehyde is thermodynamically driven to oxidize at room temperature, handling protocols must focus on kinetic suppression:

-

Atmospheric Displacement: Always backfill storage vials with Argon rather than Nitrogen. Argon is denser than air and provides a superior protective blanket over the solid powder, effectively starving the propagation step of 3O2 .

-

Thermal Suppression: Store the compound at -20°C for long-term preservation. Lowering the thermal kinetic energy of the system drops the molecular collision energy well below the activation energy ( Ea ) required for acyl radical initiation.

-

Radical Scavenging: For solutions that must be stored at room temperature, the addition of trace radical scavengers (e.g., 0.1% Butylated hydroxytoluene (BHT) or trace benzyl alcohol[2]) will intercept peroxy radicals and artificially extend the half-life of the dialdehyde.

References

-

Enache, D. I., et al. (2014) Title: The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol Source: Nature Chemistry / PubMed URL:[Link]

-

Morbidelli Group / Process Safety Studies Title: Impact of Non-Ideality on Stability and Performance in Benzaldehyde Production Source: SRCE - Process Safety and Environmental Protection URL:[Link]

Sources

Application Note: Synthesis and Pore-Surface Engineering of Imine-Linked Covalent Organic Frameworks using 4-(4-Formylphenyl)-2-methoxybenzaldehyde

Executive Summary

Covalent Organic Frameworks (COFs) represent a paradigm shift in the design of crystalline porous polymers, offering unprecedented utility in drug delivery, heterogeneous catalysis, and advanced gas separation[1]. However, the synthesis of large-pore COFs (pores > 4.0 nm) is notoriously plagued by structural collapse and pore occlusion[2]. This application note details the strategic use of 4-(4-Formylphenyl)-2-methoxybenzaldehyde —a desymmetrized, methoxy-functionalized biphenyl dialdehyde—to overcome these thermodynamic limitations. By leveraging pore-surface engineering, researchers can synthesize highly crystalline, large-pore imine-linked COFs with customized internal environments.

Mechanistic Principles: The Role of Methoxy Functionalization

The selection of 4-(4-Formylphenyl)-2-methoxybenzaldehyde over a standard symmetric biphenyl linker is not arbitrary; it is rooted in the physical chemistry of 2D layer stacking.

-

Dipole Modulation and Steric Anchoring: In standard 2D imine-linked COFs, the inherent dipole moment of the imine linkages drives adjacent 2D sheets to adopt a "slipped" stacking configuration to minimize electrostatic repulsion. This slippage drastically reduces the effective pore size and surface area[3]. The introduction of a methoxy group ortho to the formyl moiety reduces the overall dipole moment of the imine linkage. Furthermore, the methoxy group acts as a pore-orientated steric "anchor," physically preventing the layers from slipping and locking the framework into an eclipsed (AA) stacking configuration[2][3].

-

Tailor-Made Pore Environments: Beyond structural stabilization, the methoxy groups densely decorate the 1D channels of the resulting COF. This pore-surface engineering alters the internal polarity and hydrophilicity of the framework, providing a highly tunable environment for specific host-guest interactions, which is critical for loading large biological molecules or screening for selective gas adsorption[4].

Mechanistic pathway showing how methoxy groups prevent pore occlusion via steric anchoring.

Experimental Protocol: Self-Validating Solvothermal Synthesis

This methodology describes the condensation of 4-(4-Formylphenyl)-2-methoxybenzaldehyde with a C3-symmetric amine, 1,3,5-tris(4-aminophenyl)benzene (TAPB), to form a highly crystalline 2D COF. The protocol is designed as a self-validating system, where the dynamic covalent chemistry (DCC) inherently corrects structural defects if the thermodynamic parameters are strictly maintained.

Reagent Preparation & Solvent Selection

Causality: A binary solvent system of 1,4-dioxane and mesitylene is utilized. Dioxane provides the necessary solubility for the monomeric precursors, while mesitylene acts as a non-polar template that drives the precipitation of the growing hydrophobic polymer into a crystalline lattice.

-

In a 10 mL heavy-wall Pyrex tube, add 0.15 mmol of 4-(4-Formylphenyl)-2-methoxybenzaldehyde and 0.10 mmol of TAPB.

-

Add 1.5 mL of 1,4-Dioxane and 1.5 mL of Mesitylene.

-

Sonicate the mixture for 10–15 minutes until a homogeneous dispersion is achieved.

Catalysis and Degassing

Causality: Aqueous acetic acid (6M) is employed to catalyze the Schiff-base reaction. Crucially, the water content maintains a dynamic equilibrium (imine formation vs. hydrolysis). This reversibility allows misaligned oligomers to dissociate and re-form into the thermodynamically favored crystalline lattice, acting as an internal error-correction mechanism[5].

-

Inject 0.3 mL of 6M aqueous acetic acid into the Pyrex tube.

-

Freeze-Pump-Thaw (Critical): Flash-freeze the tube in a liquid nitrogen bath (77 K). Evacuate the tube to an internal pressure of < 50 mTorr, then isolate the vacuum and allow the mixture to thaw completely. Repeat this cycle three times. Note: Oxygen causes oxidative degradation of amines at high temperatures, and trapped atmospheric gases disrupt the delicate vapor pressure equilibrium required for uniform crystallization.

-

Flame-seal the Pyrex tube under static vacuum.

Crystallization and Activation

Causality: Conventional vacuum drying induces massive capillary forces at the liquid-gas interface, which will irreversibly collapse the fragile mesopores of the synthesized COF[3]. Supercritical CO2 (scCO2) activation bypasses the liquid-gas phase boundary, preserving the structural integrity of the large-pore network.

-

Place the sealed tube in an isothermal oven at 120 °C for 72 hours .

-

Cool the tube to room temperature, carefully break the seal, and isolate the colored precipitate via centrifugation.

-

Purification: Subject the crude powder to Soxhlet extraction with THF for 24 hours, followed by Methanol for 24 hours, to remove trapped oligomers and unreacted monomers.

-

Activation: Exchange the solvent with absolute ethanol, then dry the purified COF using supercritical CO2 (scCO2) activation at 40 °C and 100 bar for 2 hours.

Logical workflow for the solvothermal synthesis and activation of methoxy-functionalized COFs.

Quantitative Data Summary

The integration of the methoxy group profoundly impacts the physical characteristics of the resulting framework. The table below summarizes the comparative advantages of utilizing 4-(4-Formylphenyl)-2-methoxybenzaldehyde over a standard, unfunctionalized biphenyl-4,4'-dicarboxaldehyde linker in isoreticular COF syntheses[2][3].

| Parameter | Standard Biphenyl-COF | Methoxy-Functionalized Biphenyl-COF |

| Linker Molecule | Biphenyl-4,4'-dicarboxaldehyde | 4-(4-Formylphenyl)-2-methoxybenzaldehyde |

| Stacking Configuration | Slipped (AB) Stacking | Eclipsed (AA) Stacking |

| Effective Pore Size | ~2.5 nm (Occluded) | ~4.8 nm – 5.8 nm (Open) |

| BET Surface Area | < 1000 m²/g | > 1500 m²/g |

| Pore Environment | Highly Hydrophobic | Tunable / Polarizable |

| Thermal Stability | ~ 400 °C | ~ 400 °C |

Sources

Application Note: Solvothermal Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) Using CAS 1426958-52-2

Executive Summary

The rational design of Covalent Organic Frameworks (COFs) requires building blocks that offer both geometric precision and tunable pore environments. CAS 1426958-52-2 (4-(4-Formylphenyl)-2-methoxybenzaldehyde), also known as 3-methoxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde , is a highly versatile, ditopic linear monomer. While its biphenyl backbone provides the rigid linearity required for predictable reticular assembly, the asymmetric methoxy group introduces critical steric and electronic variations. This functional handle polarizes the pore wall, making it an exceptional candidate for researchers developing advanced matrices for targeted drug delivery, selective gas separation, and post-synthetic modification.

This guide details the field-proven solvothermal protocols for reacting CAS 1426958-52-2 with multi-topic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPB) via Schiff-base condensation to yield highly crystalline, porous networks.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that COF synthesis is not merely a coupling reaction; it is an exercise in thermodynamic control. Amorphous polymers form rapidly as kinetic products. To achieve crystallinity, the reaction must be governed by a self-correcting mechanism.

-

The Reversibility Paradigm: The formation of imine-linked COFs involves the nucleophilic attack of an amine on the aldehyde to form a hemiaminal intermediate, followed by dehydration to yield the imine bond . In 2009, Yaghi et al. demonstrated that using aqueous acetic acid is critical for this process . The acid protonates the carbonyl oxygen, accelerating the forward reaction, but crucially, it also catalyzes the reverse hydrolysis reaction. This reversibility is the "error-checking" mechanism that allows kinetically trapped amorphous networks to dissolve and recrystallize into the thermodynamically stable COF structure .

-

Solvent Synergism: A binary solvent system (typically 1,4-Dioxane and Mesitylene) is required. Dioxane provides the necessary solubility for the organic monomers to react homogeneously. Mesitylene acts as a non-polar "poor solvent" for the growing polymer sheets, forcing them to precipitate and align via π−π stacking, which drives the 2D crystallization process.

Fig 1. Reversible Schiff-base condensation mechanism enabling error-checking in COF crystallization.

Experimental Protocol: Solvothermal Synthesis

This self-validating protocol utilizes CAS 1426958-52-2 and TAPB to synthesize a 2D hexagonal imine-linked COF.

Materials & Reagents

-

Aldehyde: CAS 1426958-52-2 (0.15 mmol, ~36.0 mg)

-

Amine: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.10 mmol, ~35.1 mg)

-

Solvents: 1,4-Dioxane (Anhydrous), Mesitylene (Anhydrous)

-

Catalyst: Aqueous Acetic Acid (3.0 M)

-

Equipment: 10 mL Pyrex glass ampoules, vacuum line, liquid nitrogen, isothermal oven.

Step-by-Step Methodology

Step 1: Monomer Loading & Stoichiometry Weigh the CAS 1426958-52-2 and TAPB directly into the Pyrex ampoule. Causality: The 3:2 molar ratio precisely matches the topological requirements for a C2 + C3 condensation into a 2D hexagonal ( hcb ) net. Deviations in stoichiometry will lead to truncated chains and structural defects.

Step 2: Solvent & Catalyst Addition Add 1.5 mL of 1,4-dioxane and 1.5 mL of mesitylene. Sonicate the ampoule for 5 minutes until a homogeneous, pale-yellow dispersion is achieved. Add 0.3 mL of 3.0 M aqueous acetic acid.

Step 3: Degassing (Freeze-Pump-Thaw) Submerge the ampoule in liquid nitrogen until the mixture is completely frozen solid. Open the valve to the vacuum line and evacuate to < 50 mTorr. Isolate the vacuum, remove the ampoule from the liquid nitrogen, and allow it to thaw in a warm water bath to release dissolved gases. Repeat this cycle three times. Causality: At 120 °C, residual oxygen will rapidly oxidize the amine monomers, turning the solution black and terminating polymerization. Complete deoxygenation is non-negotiable for high crystallinity.

Step 4: Solvothermal Heating While under vacuum during the final frozen state, flame-seal the neck of the Pyrex ampoule using a butane/oxygen torch. Place the sealed ampoule in an isothermal oven at 120 °C for 72 hours. Self-Validation Check: Upon completion, the solution should have transitioned from a clear dispersion to a dense, brightly colored (typically yellow/orange) crystalline precipitate. A dark brown or black product indicates oxygen contamination.

Step 5: Isolation & Activation Cool the ampoule to room temperature, score the glass, and break it open. Filter the precipitate and wash extensively with anhydrous THF and acetone. Transfer the powder to a Soxhlet extractor and extract with THF for 24 hours to remove unreacted monomers and trapped oligomers. Finally, dry the powder using supercritical CO 2 (scCO 2 ). Causality: Conventional evaporative drying generates immense capillary forces at the liquid-gas interface, which can collapse the delicate mesopores of the COF. scCO 2 drying bypasses this phase boundary, preserving the intrinsic BET surface area.

Fig 2. Step-by-step solvothermal synthesis workflow for imine-linked COFs.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting material quality. Validation is typically performed via Powder X-Ray Diffraction (PXRD) to confirm the intense (100) reflection peak, and N 2 sorption isotherms for surface area.

| Solvent System (v/v) | Acetic Acid (M) | Temp (°C) | Time (h) | Yield (%) | BET Surface Area (m²/g) | Crystallinity (PXRD) |

| Dioxane/Mesitylene (1:1) | 3.0 | 120 | 72 | 82 | ~1,250 | High (Sharp 100 peak) |

| Dioxane/Mesitylene (4:1) | 3.0 | 120 | 72 | 75 | ~800 | Moderate |

| THF/Methanol (1:1) | 3.0 | 120 | 72 | 45 | < 100 | Amorphous |

| Dioxane/Mesitylene (1:1) | 6.0 | 120 | 72 | 78 | ~1,100 | High |

| Dioxane/Mesitylene (1:1) | None | 120 | 72 | 95 | < 50 | Amorphous (Kinetic Trap) |

Note: The absence of acetic acid yields a high amount of product, but it is entirely amorphous due to the lack of the transimination error-checking mechanism.

References

-

Sigma-Aldrich Product Catalog - 4-(4-Formylphenyl)-2-methoxybenzaldehyde | CAS 1426958-52-2. [[1.2]]

-

Uribe-Romo, F. J., et al. (2009) - A Crystalline Imine-Linked 3-D Porous Covalent Organic Framework. Journal of the American Chemical Society, 131(13), 4570–4571. [[7.1]]

-

Aljohani, E., et al. (2025) - Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks. Molecules, 30(2), 2969. [[7.2]]

-

Zhang, Y., et al. (2023) - Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society, 146(1), 854-862. [[7.7]]

Application Note: Preparation of Fluorescent Covalent Organic Frameworks via Methoxy-Dialdehyde Condensation

Target Audience: Materials Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Covalent Organic Frameworks (COFs) are highly ordered, porous crystalline polymers. While their structural predictability makes them excellent candidates for biosensing, drug delivery, and optoelectronics, the development of fluorescent 2D COFs has historically been hindered by Aggregation-Caused Quenching (ACQ). The planar nature of standard aromatic monomers leads to severe interlayer π−π stacking, which dissipates excited-state energy through non-radiative pathways [1].

To circumvent this, the strategic incorporation of methoxy-substituted dialdehydes—most notably 2,5-dimethoxybenzene-1,4-dicarboxaldehyde (DMTA) —has emerged as a robust solution [3]. As a Senior Application Scientist, I emphasize that synthesizing fluorescent COFs is not merely about mixing fluorophores; it requires precise topological engineering.

The Causality of Methoxy-Induced Fluorescence

The inclusion of methoxy (-OMe) groups on the dialdehyde linker serves a dual mechanistic purpose:

-

Restriction of Intramolecular Rotation (RIR): The oxygen atoms of the methoxy groups form strong intramolecular hydrogen bonds with the adjacent imine nitrogen atoms (O···H–C=N) formed during Schiff-base condensation. This locks the molecular conformation, restricting non-radiative rotational relaxation and triggering Aggregation-Induced Emission (AIE) [2].

-

Steric Hindrance and Interlayer Modulation: The bulky -OMe groups act as "pore-directing anchors" [1]. They project into the 1D channels of the COF, creating steric repulsion that attenuates the polarization of the C=N bonds and prevents the extreme π−π stacking responsible for ACQ. This preserves the high quantum yield of the framework [5].

Mechanistic pathway of fluorescence enhancement in COFs via methoxy-dialdehyde incorporation.

Experimental Workflows

The synthesis of highly crystalline imine-linked COFs traditionally relies on solvothermal methods. However, recent advancements have introduced ambient aqueous routes that align with green chemistry principles while maintaining framework integrity [4].

Parallel experimental workflows for the synthesis of methoxy-functionalized fluorescent COFs.

Protocol A: Standard Solvothermal Synthesis (High Crystallinity)

This method is optimized for the synthesis of TAPB-DMTA COF (using 1,3,5-tris(4-aminophenyl)benzene as the amine node). The use of a sealed tube ensures the reversibility of the imine condensation, allowing for thermodynamic error correction and high crystallinity.

Materials:

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB): 0.015 mmol

-

2,5-Dimethoxybenzene-1,4-dicarboxaldehyde (DMTA): 0.023 mmol

-

Solvent: 1,4-Dioxane / Mesitylene (9:1 v/v)

-

Catalyst: Aqueous Acetic Acid (6 M)

Step-by-Step Procedure:

-

Monomer Loading: Accurately weigh TAPB (5.25 mg) and DMTA (4.35 mg) into a 6 mL Pyrex tube.

-

Solvent Addition: Add 1.0 mL of the 1,4-dioxane/mesitylene (9:1 v/v) solvent mixture. Sonicate for 5 minutes to ensure a homogeneous dispersion.

-

Catalyst Introduction: Dropwise add 50 µL of 6 M aqueous acetic acid. The acid acts as a catalyst for the Schiff-base condensation.

-

Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen to remove dissolved oxygen, which can cause side reactions and degrade fluorescence. Seal the tube under a vacuum.

-

Polymerization: Place the sealed tube in an isothermal oven at 120 °C for 72 hours.

-

Purification: Cool to room temperature. Isolate the precipitate via centrifugation. Wash the powder extensively with anhydrous tetrahydrofuran (THF) and acetone to remove unreacted monomers and oligomers.

-

Activation: Dry the purified powder under dynamic vacuum at 100 °C for 12 hours to yield the highly fluorescent TAPB-DMTA COF.

Protocol B: Ambient Aqueous Synthesis (Green Chemistry)

This protocol avoids toxic organic solvents and high temperatures, making it highly suitable for scaling up materials intended for biological and drug-delivery applications [4].

Step-by-Step Procedure:

-

Aldehyde Preactivation: Suspend DMTA (0.3 mmol) in 2 mL of 8.75 M aqueous acetic acid. Stir at room temperature for 10 minutes. Scientific Insight: Preactivating the aldehyde in acid prevents the premature protonation of the amine, which would otherwise halt the polymerization in water.

-

Amine Addition: Dissolve TAPB (0.2 mmol) in 2 mL of deionized water. Rapidly inject this into the preactivated DMTA suspension under vigorous stirring.

-

Condensation: Allow the mixture to stir at room temperature (approx. 22 °C) for 2 hours. A distinct color change and precipitation will occur rapidly.

-

Purification: Collect the solid via vacuum filtration. Wash sequentially with copious amounts of DI water (to neutralize pH) followed by acetone.

-

Activation: Dry under vacuum at 80 °C overnight.

Quantitative Data & Material Properties

The incorporation of DMTA yields COFs with exceptional surface areas and distinct photophysical properties. Below is a comparative summary of prominent methoxy-functionalized COFs used in sensing and drug development.

| COF Designation | Amine Monomer | Linkage | BET Surface Area (m²/g) | Pore Size (nm) | Primary Application | Ref |

| TAPB-DMTA COF | TAPB | Imine | 1,500 - 2,338 | ~1.5 | Amino acid recognition, Biosensing | [4] |

| Py-DMTA-COF | TAPPy | Imine | > 1,800 | ~1.8 | Visual detection of toxins (Cartap) | [5] |

| TAPT-DMTA COF | TAPT | Imine | 1,253 - 2,522 | ~1.2 | Heavy metal detection | [6] |

| 3D-TPB-COF-OMe | Tetra(p-aminophenyl)methane | Imine | ~ 1,055 | ~0.6 | Gas capture, Volatile solvent decoding | [1] |

Note: Variations in BET surface area depend heavily on the activation method (e.g., supercritical CO2 drying vs. standard vacuum drying) and the specific catalyst used during synthesis.

Applications in Drug Development & Diagnostics

For professionals in drug development, DMTA-based fluorescent COFs offer unique advantages:

-

Theranostic Nanocarriers: The inherent fluorescence of DMTA-COFs allows for real-time in vitro and in vivo tracking of the nanocarrier without the need for external dye conjugation. The large pore sizes (~1.5 nm) are ideal for loading small-molecule chemotherapeutics (e.g., Doxorubicin).

-

Solvatochromic Decoding: The methoxy groups create specific molecular docking sites within the pores. When volatile organic compounds (VOCs) or specific drug metabolites enter the pores, they interact with the lone-pair electrons of the -OMe groups, causing a measurable shift in the fluorescence emission spectrum (solvatochromism) [2]. This is highly valuable for non-invasive diagnostic breathalyzers.

References

-

A Fluorescent Three-Dimensional Covalent Organic Framework Formed by the Entanglement of Two-Dimensional Sheets. Journal of the American Chemical Society.[Link]

-

Design of Fluorescent and Robust Covalent Organic Framework Host Matrices for Illuminating Mechanistic Insight into Solvatochromic Decoding. ACS Publications.[Link]

-

2,5-Dimethoxybenzene-1,4-dicarboxaldehyde: An Emissive Organic Crystal and Highly Efficient Fluorescent Waveguide. ChemPlusChem (PubMed).[Link]

-

Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society.[Link]

-

Pyrene/Methoxy-Functionalized Covalent-Organic Framework as an OFF-ON Fluorescence Sensing Probe for Fluorescence/Smart Visual Detection of Cartap. Analytical Chemistry.[Link]

-

Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks. MDPI.[Link]

Application Note: Advanced Cross-Linking Techniques Using 4-(4-Formylphenyl)-2-Methoxybenzaldehyde (FMB) Monomers

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Compound Focus: 4-(4-Formylphenyl)-2-methoxybenzaldehyde (CAS: 1426958-52-2)

Mechanistic Insights: The Asymmetric Advantage

The design of robust, dynamic covalent networks relies heavily on the structural properties of the cross-linking agent. While generic aliphatic dialdehydes (e.g., glutaraldehyde) are notorious for high cytotoxicity and uncontrolled cross-linking, aromatic dialdehydes have emerged as superior alternatives for synthesizing biocompatible hydrogels and highly crystalline Covalent Organic Frameworks (COFs)[1].

4-(4-Formylphenyl)-2-methoxybenzaldehyde (FMB) represents a highly specialized, asymmetric cross-linker. Its biphenyl core provides mechanical rigidity and facilitates extended π-π stacking interactions, which are critical for the long-range order of 2D COFs[2]. However, its defining feature is the methoxy (-OCH₃) group at the 2-position , which introduces two critical mechanistic advantages:

-

Sequential Reactivity: The methoxy group exerts both a steric hindrance and an electron-donating resonance (+R) effect. This reduces the electrophilicity of the adjacent formyl carbon. Consequently, the unhindered formyl group on the opposite phenyl ring reacts rapidly with primary amines, forming a mono-imine grafted intermediate. The methoxy-hindered formyl group reacts more slowly, allowing for controlled, step-growth network formation without kinetic trapping.

-

Hydrolytic Shielding: Once the cross-linked network is formed, the bulky methoxy group physically shields the adjacent imine (Schiff base) bond from nucleophilic attack by water molecules. This significantly enhances the chemical stability of the resulting framework under harsh aqueous, acidic, or basic conditions[3].

Mechanistic pathway of sequential Schiff base formation using asymmetric FMB monomers.

Quantitative Data: Cross-Linker Comparison

To justify the selection of FMB over traditional cross-linkers, the following table summarizes the physicochemical and kinetic properties of common dialdehydes used in polymer chemistry.

| Cross-Linker | Reactivity Profile | Imine Hydrolytic Stability | Cytotoxicity | Network Rigidity (G') | Primary Application |

| Glutaraldehyde | Symmetric, Ultra-Fast | Low (Aliphatic) | High | Low | Tissue Fixation |

| Terephthalaldehyde | Symmetric, Fast | Moderate (Aromatic) | Moderate | Moderate | Basic Hydrogels |

| FMB (Asymmetric) | Sequential, Controlled | High (Sterically Shielded) | Low | High (Biphenyl Core) | Smart Hydrogels, COFs |

Application I: Stimuli-Responsive Biopolymer Hydrogels

Aromatic dialdehydes are highly effective at forming robust hydrogels with amine-rich biopolymers like chitosan[1]. The FMB-chitosan hydrogel operates as a dynamic self-healing material. The imine bonds can reversibly cleave and reform in response to pH fluctuations, making them ideal for targeted drug delivery in slightly acidic tumor microenvironments.

Protocol 1: Sequential Cross-Linking of Chitosan Hydrogels

Causality Note: Chitosan requires an acidic environment (e.g., 1% v/v acetic acid) for dissolution via amine protonation (-NH₃⁺). However, Schiff base formation requires the unprotonated amine (-NH₂) to act as a nucleophile. The protocol carefully modulates the pH to ~5.0 to balance polymer solubility with nucleophilic availability.

Step-by-Step Methodology:

-

Polymer Dissolution: Dissolve 2.0 g of high-molecular-weight Chitosan (degree of deacetylation >85%) in 100 mL of 0.1 M aqueous acetic acid. Stir continuously at 40°C for 12 hours until a homogeneous, viscous solution is achieved.

-

pH Adjustment: Slowly add 0.1 M NaOH dropwise under vigorous stirring until the solution pH reaches 5.0.

-

Cross-Linker Preparation: Dissolve 0.5 mmol of FMB in 5 mL of absolute ethanol. The use of ethanol ensures the hydrophobic biphenyl core remains fully solvated before integration into the aqueous polymer matrix.

-

Sequential Gelation: Introduce the FMB solution dropwise into the chitosan solution at 25°C. Stir at 300 rpm. The unhindered formyl group will react within 10–15 minutes, increasing viscosity. The methoxy-hindered group will cross-link the chains over the next 2–4 hours, culminating in a solid hydrogel.

-

Purification: Wash the resulting hydrogel repeatedly with deionized water and ethanol to remove unreacted monomers, followed by lyophilization if a porous xerogel is required.

Self-Validating System: To validate the cross-linking progression, perform ATR-FTIR spectroscopy on aliquots. The disappearance of the aldehyde carbonyl stretch at ~1690 cm⁻¹ and the emergence of the imine C=N stretch at ~1640 cm⁻¹ confirm covalent network formation. Concurrently, run a rheological time-sweep analysis; the exact gelation point is validated when the storage modulus (G') crosses over the loss modulus (G'').

Application II: Highly Crystalline Imine-Linked COFs

In the synthesis of 2D COFs, the reversibility of the imine bond is essential for "error correction"—allowing the framework to dissolve and reform until the thermodynamically favored, highly crystalline structure is achieved[4]. The asymmetric nature of FMB prevents rapid, irreversible kinetic trapping, while the methoxy substituents induce stronger interlayer interactions, enhancing the crystallinity of the resulting framework[2].

Protocol 2: Solvothermal Synthesis of FMB-Based COFs

Causality Note: A binary solvent system of mesitylene and 1,4-dioxane is utilized. Dioxane acts as a good solvent to initially dissolve the monomers, while mesitylene acts as a poor solvent that drives the precipitation of the growing crystalline framework. Aqueous acetic acid serves as the Brønsted acid catalyst to accelerate dynamic imine exchange.

Step-by-Step Methodology:

-

Monomer Loading: In a 10 mL Pyrex ampoule, add 0.1 mmol of 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 0.15 mmol of FMB.

-

Solvent Addition: Add a solvent mixture of mesitylene and 1,4-dioxane (1.0 mL : 1.0 mL). Sonicate the mixture for 10 minutes to ensure complete dissolution of the precursors.

-

Catalyst Injection: Add 0.2 mL of 6 M aqueous acetic acid. The acid protonates the carbonyl oxygen, increasing its electrophilicity to initiate the reaction.

-

Degassing and Sealing: Flash-freeze the ampoule in a liquid nitrogen bath, evacuate to an internal pressure of <100 mTorr, and flame-seal the ampoule. This prevents oxidative degradation of the amines at high temperatures.

-

Solvothermal Crystallization: Place the sealed ampoule in an isothermal oven at 120°C for 72 hours. The elevated temperature provides the activation energy required for continuous imine exchange and thermodynamic error correction.

-

Isolation: Cool to room temperature, crack the ampoule, and collect the precipitate via vacuum filtration. Wash extensively with anhydrous tetrahydrofuran (THF) and acetone, followed by Soxhlet extraction in THF for 24 hours to remove trapped oligomers.

-

Activation: Dry the isolated powder under dynamic vacuum at 100°C for 12 hours.

Self-Validating System: Validation of the crystalline framework is achieved via Powder X-Ray Diffraction (PXRD). The emergence of an intense, sharp low-angle peak (e.g., at 2θ ≈ 2-4°) confirms the formation of the extended porous network. Solid-state ¹³C CP/MAS NMR must be used to verify the complete consumption of the aldehyde (absence of the ~190 ppm signal) and the successful formation of the imine linkage (~155 ppm).

Solvothermal workflow for synthesizing highly crystalline FMB-based Covalent Organic Frameworks.

References

-

Synthesis, Characterization, Swelling, and Metal Uptake Studies of Aryl Cross-Linked Chitosan Hydrogels ACS Omega[Link]

-

Macroscopic covalent organic framework architectures for water remediation RSC Advances / Journal of Materials Chemistry A[Link]

-

Construction of Covalent Organic Frameworks via Multicomponent Reactions Journal of the American Chemical Society (JACS)[Link]

-

Pathway complexity in the stacking of imine-linked macrocycles related to two-dimensional covalent organic frameworks Pure / Eindhoven University of Technology[Link]

Sources

Application Note: Dynamic Covalent Functionalization of Nanomaterials Using 4-(4-Formylphenyl)-2-methoxybenzaldehyde

Target Audience: Materials Scientists, Nanotechnologists, and Drug Delivery Professionals Molecule Focus: 4-(4-Formylphenyl)-2-methoxybenzaldehyde (CAS: 1426958-52-2)[1]

Executive Summary & Mechanistic Rationale

The precise engineering of nanomaterial interfaces and porous frameworks requires building blocks that offer both structural rigidity and tunable chemical handles. 4-(4-Formylphenyl)-2-methoxybenzaldehyde is an asymmetric, methoxy-functionalized biphenyl dialdehyde[1]. It has emerged as a highly versatile monomer for dynamic covalent chemistry (DCC), specifically in the formation of imine (Schiff base) linkages[2].

Why This Specific Molecule?

The selection of this specific dialdehyde over unfunctionalized analogs (like standard biphenyl-4,4'-dicarboxaldehyde) is driven by three causal factors:

-

Steric Shielding & Hydrophobicity: The methoxy (–OCH₃) group provides localized steric hindrance around the adjacent imine bond once formed. This generates a hydrophobic microenvironment that significantly enhances the hydrolytic stability of the framework against ambient moisture[3].

-

Prevention of Pore Collapse: In 2D Covalent Organic Frameworks (COFs), interlayer π−π stacking can lead to structural shifting and pore collapse. The bulky methoxy groups act as interlayer "bumpers," reducing pore collapse and maintaining high Brunauer–Emmett–Teller (BET) surface areas[3].

-

Asymmetric Reactivity: The asymmetric nature of the molecule allows for differential reactivity kinetics between the two aldehyde groups, which is highly advantageous for sequential surface functionalization on solid nanoparticles without causing immediate inter-particle crosslinking[4].

Application I: Synthesis of Methoxy-Functionalized 2D Imine COFs

Covalent Organic Frameworks (COFs) require meticulous balancing of thermodynamic reversibility and kinetic trapping to achieve high crystallinity[2]. The following protocol details the solvothermal synthesis of a 2D imine-linked COF using 4-(4-Formylphenyl)-2-methoxybenzaldehyde and a standard triamine, 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Experimental Protocol: Solvothermal COF Synthesis

Self-Validating System: This protocol incorporates sequential quality control (QC) checkpoints to ensure the reaction is proceeding under thermodynamic control rather than yielding amorphous kinetic polymers.

-

Step 1: Monomer Loading Weigh 0.15 mmol of 4-(4-Formylphenyl)-2-methoxybenzaldehyde and 0.10 mmol of TAPB into a 10 mL Pyrex tube. Causality: The 1.5:1 molar ratio ensures perfect stoichiometric matching between the dialdehyde and triamine functional groups, preventing defect formation.

-

Step 2: Solvent Optimization Add 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene. Sonicate for 10 minutes until a homogeneous dispersion is achieved. Causality: Mesitylene solubilizes the aromatic monomers, while 1,4-dioxane promotes the swelling of the growing oligomers. This specific binary mixture balances the rates of nucleation and crystallization[4].

-

Step 3: Acid Catalysis Add 0.2 mL of 3M aqueous acetic acid. Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating nucleophilic attack by the amine while maintaining the reversibility required for error correction[2].

-

Step 4: Degassing (Critical Step) Subject the mixture to three freeze-pump-thaw cycles using liquid nitrogen, then flame-seal the tube under vacuum (approx. 10−3 mbar). Causality: Oxygen and ambient moisture disrupt the dynamic equilibrium of imine condensation. Degassing ensures a pristine thermodynamic environment.

-

Step 5: Solvothermal Growth Place the sealed tube in a pre-heated oven at 120 °C for 72 hours.

-

Step 6: Isolation & Activation Cool to room temperature, break the seal, and collect the precipitate via centrifugation. Wash sequentially with DMF (to remove unreacted monomers) and THF (to remove DMF). Perform Soxhlet extraction with THF for 24 hours. Dry the powder using Supercritical CO₂. Causality: Supercritical CO₂ drying prevents the capillary forces associated with solvent evaporation from collapsing the newly formed mesopores[3].

COF Synthesis Workflow Diagram

Workflow for the solvothermal synthesis and activation of imine-linked COFs.

Validation & QC Checkpoints

-

FTIR Spectroscopy: Confirm the disappearance of the aldehyde C=O stretching band at ~1695 cm⁻¹ and the primary amine N-H stretching bands at ~3300-3400 cm⁻¹. Validate the appearance of a strong C=N (imine) stretching band at ~1620 cm⁻¹.

-

Powder X-Ray Diffraction (PXRD): An intense peak at low angles (e.g., 2θ≈2.5∘ ) indicates successful long-range 2D ordering.

Application II: Functionalization of Mesoporous Silica for pH-Responsive Drug Delivery

Beyond framework synthesis, 4-(4-Formylphenyl)-2-methoxybenzaldehyde is an exceptional cross-linker for nanomedicine. By grafting this dialdehyde onto amine-functionalized Mesoporous Silica Nanoparticles (MSN-NH₂), researchers can create a pH-labile tether for amine-containing therapeutics (e.g., Doxorubicin)[5].

Experimental Protocol: Surface Functionalization and Drug Loading

-

Step 1: Aldehyde Anchoring Disperse 50 mg of MSN-NH₂ in 20 mL of anhydrous ethanol. Add a 5-fold molar excess of 4-(4-Formylphenyl)-2-methoxybenzaldehyde. Reflux at 80 °C for 24 hours under a nitrogen atmosphere. Causality: The excess dialdehyde ensures that only one of the two aldehyde groups reacts with the surface amines, leaving the second aldehyde free and preventing inter-particle crosslinking.

-

Step 2: Purification Centrifuge and wash the nanoparticles (now MSN-CHO) extensively with ethanol to remove physically adsorbed, unreacted dialdehyde.

-

Step 3: Drug Conjugation Resuspend MSN-CHO in PBS (pH 7.4). Add Doxorubicin hydrochloride (DOX) and stir in the dark for 24 hours at room temperature. The primary amine on DOX reacts with the pendant aldehyde to form a Schiff base. Causality: The resulting imine bond is stable at physiological pH (7.4) but undergoes rapid hydrolysis in the acidic tumor microenvironment (pH 5.0–5.5), enabling targeted drug release[5].

pH-Responsive Cleavage Pathway Diagram

Mechanism of pH-responsive drug release via imine bond hydrolysis in acidic tumor environments.

Quantitative Data Summary

The following table summarizes the expected physicochemical transformations during the functionalization of nanomaterials using 4-(4-Formylphenyl)-2-methoxybenzaldehyde, serving as a benchmark for experimental validation.

| Material State | BET Surface Area (m²/g) | Pore Size (nm) | Zeta Potential (mV, pH 7) | Primary FTIR Marker |

| Pristine MSN-NH₂ | ~ 950 | 2.8 | + 25.0 | ~ 3350 cm⁻¹ (N-H) |

| MSN-CHO (Dialdehyde Grafted) | ~ 780 | 2.4 | - 15.0 | ~ 1695 cm⁻¹ (C=O) |

| MSN-DOX (Drug Loaded) | ~ 520 | 1.8 | + 5.0 | ~ 1620 cm⁻¹ (C=N) |

| Amorphous Polymer (Failed COF) | < 50 | N/A | N/A | Broad peaks |

| Crystalline Imine COF | > 1800 | 3.2 | N/A | Sharp 1620 cm⁻¹ (C=N) |

Note: The reduction in BET surface area and pore size from pristine MSNs to MSN-DOX confirms successful pore-filling and surface functionalization.

Troubleshooting & Optimization Insights

-

Issue: Low Crystallinity in COF Synthesis

-

Cause: Rapid kinetic trapping before thermodynamic error-correction can occur.

-

Solution: Decrease the concentration of acetic acid, or switch to a milder Lewis acid catalyst (e.g., Sc(OTf)₃). Ensure the freeze-pump-thaw degassing is rigorous, as trapped oxygen oxidizes the amine precursors[2].

-

-

Issue: Premature Drug Release in PBS (pH 7.4)

-

Cause: Incomplete removal of unreacted drug, or insufficient hydrophobicity around the imine bond.

-

Solution: The methoxy group on 4-(4-Formylphenyl)-2-methoxybenzaldehyde inherently mitigates this by providing steric shielding[3]. Ensure thorough ethanol washing during Step 2 to remove any non-covalently bound dialdehyde that could leach out.

-

References

- 4-(4-Formylphenyl)

- National Institutes of Health (NIH)

- Chinese Chemical Society (CCS Chemistry)

- DR-NTU (Nanyang Technological University)

- Journal of the American Chemical Society (ACS)

Sources

How to improve yield in 4-(4-Formylphenyl)-2-methoxybenzaldehyde synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 4-(4-Formylphenyl)-2-methoxybenzaldehyde (also known as 2-methoxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde).

This molecule is a highly valuable building block for Covalent Organic Frameworks (COFs) and pharmaceutical intermediates. However, coupling 4-bromo-2-methoxybenzaldehyde with (4-formylphenyl)boronic acid presents a unique set of chemoselectivity challenges. The dual presence of electrophilic formyl groups and the electron-withdrawing nature of the boronic acid makes this reaction highly susceptible to side reactions if the catalytic cycle is not precisely tuned.

Below, you will find a data-driven breakdown of reaction conditions, a mechanistic troubleshooting map, our field-proven Q&A guide, and a self-validating experimental protocol.

Part 1: Quantitative Data & Condition Optimization

The choice of base, solvent, and catalyst ligand dictates the survival of your aldehyde functionalities. The table below summarizes the causality between reaction conditions and typical failure modes observed in the lab.

| Catalyst System | Base (Eq.) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Primary Observation / Issue |

| Pd(PPh₃)₄ (5 mol%) | NaOH (2.0) | THF / H₂O (1:1) | 80 | 12 | 35% | Severe Cannizzaro degradation of aldehydes |

| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0) | Dioxane / H₂O (4:1) | 90 | 8 | 55% | Moderate protodeboronation observed |

| Pd(OAc)₂ / SPhos (2 mol%) | K₃PO₄ (2.0) | Toluene / H₂O (10:1) | 80 | 6 | 82% | Trace homocoupling; good aldehyde survival |